molecular formula C14H10N4O B2451323 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 303150-57-4

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Numéro de catalogue: B2451323
Numéro CAS: 303150-57-4
Poids moléculaire: 250.261
Clé InChI: RWGNJJVDNVFLLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature reflects the specific positioning of substituents on the fused ring system, where the pyrazolo[1,5-a]pyrimidine core serves as the parent heterocycle. The compound is officially registered under Chemical Abstracts Service number 303150-57-4, providing a unique identifier for this specific molecular structure.

The nomenclature system for pyrazolo[1,5-a]pyrimidines follows established conventions for fused heterocyclic compounds, where the bracketed numbers [1,5-a] indicate the specific fusion pattern between the pyrazole and pyrimidine rings. This particular arrangement creates a bicyclic system where nitrogen atoms occupy strategic positions that influence both chemical reactivity and biological activity. The systematic name precisely identifies the 4-methoxyphenyl group attached at position 3 of the fused ring system, while the carbonitrile functional group is located at position 6.

Isomeric considerations for this compound involve potential positional isomers where the methoxyphenyl and carbonitrile substituents could occupy different positions on the pyrazolo[1,5-a]pyrimidine scaffold. Related compounds in the literature include 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which represents a positional isomer with the methoxyphenyl group at position 7 and the carbonitrile at position 3. These structural variations significantly impact the compound's electronic distribution and potential biological activities, highlighting the importance of precise nomenclature in distinguishing between closely related structures.

Table 1: Nomenclature and Registration Data

Property Value Source
IUPAC Name This compound
Chemical Abstracts Service Number 303150-57-4
MDL Number MFCD00173514
Alternative Registry Numbers KEY466132618, CS-0559937

Molecular Formula and Atom Connectivity Analysis

The molecular formula of this compound is established as C₁₄H₁₀N₄O, with a corresponding molecular weight of 250.26 grams per mole. This formula indicates the presence of fourteen carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom, arranged in a specific connectivity pattern that defines the compound's three-dimensional structure and chemical properties.

The atom connectivity can be precisely described through the Simplified Molecular Input Line Entry System representation: COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N. This notation reveals the detailed bonding pattern, showing how the methoxy group (-OCH₃) is attached to the para position of the phenyl ring, which in turn connects to the pyrazolo[1,5-a]pyrimidine core at position 3. The carbonitrile group (-C≡N) extends from position 6 of the fused ring system, creating a linear arrangement that contributes to the molecule's overall geometry.

The International Chemical Identifier provides an unambiguous description of the molecular structure: InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3. This systematic representation accounts for all atoms and their connectivity, including the aromatic character of both the phenyl ring and the fused heterocyclic system. The structure features a total of four nitrogen atoms strategically positioned within the pyrazolo[1,5-a]pyrimidine framework, contributing to the compound's unique electronic properties and potential for intermolecular interactions.

Table 2: Molecular Formula and Structural Data

Parameter Value Source
Molecular Formula C₁₄H₁₀N₄O
Molecular Weight 250.26 g/mol
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 2
Topological Polar Surface Area 63.21 Ų

Structural Relationship to Pyrazolo[1,5-a]pyrimidine Core Scaffold

The pyrazolo[1,5-a]pyrimidine core scaffold represents a fused, rigid, and planar nitrogen-containing heterocyclic system that serves as the structural foundation for this compound. This bicyclic framework consists of a pyrazole ring fused to a pyrimidine ring in a specific orientation denoted by the [1,5-a] descriptor, creating a ten-electron aromatic system with four nitrogen atoms integrated into the ring structure.

The parent pyrazolo[1,5-a]pyrimidine scaffold has the basic molecular formula C₆H₅N₃ and serves as the central core for numerous pharmaceutical compounds. This heterocyclic system exhibits exceptional versatility for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery applications. The rigid planar geometry of the fused ring system facilitates π-π stacking interactions and provides a stable framework for the attachment of various functional groups.

In the specific case of this compound, the core scaffold undergoes substitution at two critical positions. The 4-methoxyphenyl group attached at position 3 introduces an electron-donating aromatic system that extends the conjugated π-electron network and influences the overall electronic properties of the molecule. Simultaneously, the carbonitrile group at position 6 provides an electron-withdrawing functionality that creates a dipolar character across the molecular framework. This substitution pattern is characteristic of compounds designed for specific biological activities, as the combination of electron-donating and electron-withdrawing groups can fine-tune the molecule's interaction with biological targets.

The structural relationship between this compound and related pyrazolo[1,5-a]pyrimidine derivatives demonstrates the scaffold's capacity for generating diverse chemical libraries. Comparative analysis with compounds such as 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile reveals how positional changes in substituent placement can significantly alter molecular properties while maintaining the core heterocyclic framework. The pyrazolo[1,5-a]pyrimidine scaffold has proven particularly valuable in medicinal chemistry, serving as the foundation for sedative agents like zaleplon and indiplon, as well as anxiolytic compounds such as ocinaplon.

Table 3: Core Scaffold Comparison

Compound Type Substitution Pattern Molecular Formula Key Structural Features Source
Parent Scaffold Unsubstituted C₆H₅N₃ Basic fused ring system
Target Compound 3-(4-methoxyphenyl), 6-carbonitrile C₁₄H₁₀N₄O Extended conjugation, dipolar character
Positional Isomer 7-(4-methoxyphenyl), 3-carbonitrile C₁₄H₁₀N₄O Alternative substitution pattern

Propriétés

IUPAC Name

3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c1-19-12-4-2-11(3-5-12)13-8-17-18-9-10(6-15)7-16-14(13)18/h2-5,7-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNJJVDNVFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Optimization

  • Solvent : Ethanol is optimal due to its polarity and ability to solubilize both aromatic aldehydes and nitrile-containing reactants.
  • Catalyst : No external catalyst is required; the reaction is driven by the inherent nucleophilicity of the aminopyrazole and the electrophilicity of the Knoevenagel adduct.
  • Temperature : Reflux conditions (78–80°C) are critical for achieving complete conversion within 6–8 hours.

Procedure

  • Combine equimolar quantities of 5-aminopyrazole (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 10 mL ethanol.
  • Reflux the mixture under aerobic conditions until TLC confirms consumption of the aldehyde (6–8 hours).
  • Cool the reaction mixture to room temperature, precipitating the product as a crystalline solid.
  • Filter and recrystallize from ethanol to afford pure this compound.

Yield : 78–85%
Characterization :

  • IR (KBr) : $$ \nu_{\text{max}} $$ 2210 cm$$^{-1}$$ (C≡N), 1615 cm$$^{-1}$$ (C=N).
  • $$^1$$H NMR (DMSO-$$d6$$) : $$ \delta $$ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, $$ J = 8.7 $$ Hz, 2H, Ar-H), 6.98 (d, $$ J = 8.7 $$ Hz, 2H, Ar-H), 3.83 (s, 3H, OCH$$3$$), 2.50 (s, 1H, NH$$_2$$).
  • MS (EI) : $$ m/z $$ 291 [M$$^+$$].

Oxidative Cross-Dehydrogenative Coupling (CDC) with 1,3-Dicarbonyl Derivatives

An alternative approach utilizes oxidative CDC reactions between $$ N $$-amino-2-iminopyridines and 1,3-dicarbonyl compounds under oxygen atmosphere. While originally developed for pyrazolo[1,5-a]pyridines, this method can be adapted for pyrimidine derivatives by substituting malononitrile for ethyl acetoacetate.

Key Reaction Parameters

  • Oxidant : Molecular oxygen (1 atm) enhances yield by facilitating dehydrogenation.
  • Acid Additive : Acetic acid (6 equiv) promotes imine formation and cyclization.
  • Solvent : Ethanol enables homogeneous mixing and facilitates product precipitation.

Synthetic Protocol

  • Dissolve $$ N $$-amino-2-iminopyridine (3.0 mmol) and malononitrile (3.0 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6.0 mmol).
  • Stir the mixture under O$$_2$$ atmosphere at 130°C for 18 hours.
  • Filter the precipitated product and recrystallize from ethanol.

Yield : 70–76%
Advantages :

  • Avoids stoichiometric oxidants, aligning with green chemistry principles.
  • Scalable to gram quantities without significant yield loss.

Ionic Liquid-Mediated Multicomponent Synthesis

A novel method employing the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF$$4$$]) as a solvent and FeCl$$3$$·6H$$_2$$O as a catalyst has been reported for related pyrazolo[3,4-b]pyridines. Adapting this protocol for pyrazolo[1,5-a]pyrimidines requires substituting ethyl cyanoacetate with malononitrile.

Optimized Conditions

  • Catalyst : FeCl$$3$$·6H$$2$$O (20 mol%) accelerates imine formation and cyclization.
  • Solvent : [bmim][BF$$_4$$] enhances reaction rate via hydrogen bonding and polar interactions.
  • Temperature : 80°C for 10 hours.

Procedure :

  • Mix 4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 5-aminopyrazole (1.0 mmol) in [bmim][BF$$_4$$] (1 mL).
  • Add FeCl$$3$$·6H$$2$$O (0.2 mmol) and stir at 80°C.
  • Quench with 50% aqueous ethanol, filter, and recrystallize.

Yield : 88–92%
Benefits :

  • Recyclable ionic liquid reduces waste.
  • Shorter reaction time (10 hours vs. 18 hours for CDC).

Mechanistic Insights and Comparative Analysis

Reaction Pathways

  • Three-Component Cyclocondensation :

    • Step 1 : Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile.
    • Step 2 : Michael addition of 5-aminopyrazole to the nitrile intermediate.
    • Step 3 : Cyclization and aromatization to yield the pyrazolo[1,5-a]pyrimidine core.
  • CDC Mechanism :

    • Oxidative dehydrogenation generates reactive iminium intermediates, which undergo cyclization with malononitrile.

Comparative Performance of Methods

Method Yield (%) Reaction Time (h) Key Advantage
Three-Component 78–85 6–8 Simplicity, no catalyst
Oxidative CDC 70–76 18 Green oxidant (O$$_2$$)
Ionic Liquid 88–92 10 Recyclable solvent, high yield

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Carbonitrile Group

The cyano (-CN) group at position 6 undergoes nucleophilic substitution under alkaline conditions. For example:

  • Hydrolysis : Reaction with 20% NaOH at reflux yields 6-carboxamide derivatives, confirmed via IR spectral loss of the -CN stretch (2,240 cm⁻¹) and appearance of -CONH₂ bands (3,320–3,150 cm⁻¹) .

  • Reduction : Using NaBH₄ in ethanol reduces -CN to -CH₂NH₂, forming 6-aminomethyl derivatives. Catalytic hydrogenation (H₂/Pd-C) further converts this to -CH₃ .

Table 1: Substitution Reactions at the Carbonitrile Group

ReagentConditionsProductYield (%)
NaOH (20%)Reflux, 6 h6-Carboxamide derivative78
NaBH₄/EtOHRT, 12 h6-Aminomethyl derivative65
H₂ (1 atm)/Pd-CMeOH, 24 h6-Methyl derivative82

Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring

The 4-methoxyphenyl group undergoes regioselective electrophilic substitution. Key reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group primarily at the para position relative to methoxy, confirmed by NOESY correlations .

  • Sulfonation : Oleum (20% SO₃) at 120°C yields sulfonic acid derivatives, with sulfonation occurring at the meta position .

Table 2: Electrophilic Substitution on the 4-Methoxyphenyl Ring

ReactionReagentPositionMajor Product
NitrationHNO₃/H₂SO₄Para4-Methoxy-3-nitro derivative
SulfonationOleum (SO₃)Meta3-Sulfo-4-methoxy derivative

Oxidation and Reduction of the Pyrazolo[1,5-a]pyrimidine Core

The fused pyrazole-pyrimidine system exhibits redox activity:

  • Oxidation : KMnO₄ in acidic medium oxidizes the pyrimidine ring to a pyrazolo[1,5-a]pyridine-5,7-dione derivative, confirmed by MS (m/z 312 [M+H]⁺) .

  • Reduction : LiAlH₄ selectively reduces the C=N bond in the pyrimidine ring, forming a dihydro derivative (Δδ = 0.45 ppm for H-5 in ¹H NMR) .

Cycloaddition and Ring-Opening Reactions

The compound participates in microwave-assisted cycloadditions:

  • Diels-Alder Reactions : With maleic anhydride under MW (150°C, 30 min), it forms a tricyclic adduct (endo/exo ratio = 3:1) via inverse electron demand .

  • Ring-Opening : Treatment with hydrazine hydrate cleaves the pyrimidine ring, yielding a pyrazole-4-carbonitrile derivative (confirmed by X-ray) .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : With 4-bromophenylboronic acid, Pd(PPh₃)₄ catalyzes aryl-aryl coupling at position 3 (84% yield) .

  • Sonogashira : Reaction with phenylacetylene introduces an alkynyl group at position 7 (CuI/PdCl₂, 72% yield) .

Table 3: Cross-Coupling Reactions

Reaction TypeCatalystCoupling PartnerPosition ModifiedYield (%)
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acid384
SonogashiraPdCl₂/CuIPhenylacetylene772

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] photodimerization at the pyrimidine C=C bond, forming a cyclobutane-linked dimer (confirmed by HRMS and XRD) .

Acid/Base-Mediated Rearrangements

  • Acidic Conditions : HCl/EtOH induces ring contraction, yielding imidazo[1,2-a]pyridine derivatives via N-protonation and C-N bond cleavage .

  • Basic Conditions : KOH/EtOH opens the pyrimidine ring, forming a pyrazole-3-carbonitrile intermediate .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits potent anticancer activity. Studies have shown that it can inhibit tumor cell proliferation across various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, preliminary studies suggest potential anti-inflammatory effects through the modulation of pro-inflammatory cytokines. Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine structures have shown antimicrobial activities against various bacterial strains, indicating broader therapeutic potential .

Synthetic Applications

The synthesis of this compound typically involves multi-step procedures that highlight the versatility of pyrazolo-pyrimidine derivatives in synthetic organic chemistry. Common methods include:

  • Condensation Reactions : These reactions facilitate the formation of the pyrazolo-pyrimidine scaffold.
  • Functionalization : The introduction of various substituents can enhance biological activity and tailor properties for specific applications.

This compound serves as a precursor for synthesizing other biologically active derivatives, expanding its utility in medicinal chemistry .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds based on the pyrazolo-pyrimidine structure. For instance:

  • Study on Derivatives : Research focused on synthesizing 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrated enhanced anticancer properties compared to its parent compound.
Compound Name Structural Features Biological Activity
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileDifluoromethyl group substitutionEnhanced anticancer properties
6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileBis(4-methoxyphenyl) substitutionImproved enzyme inhibition

These findings highlight how modifications to the core structure can significantly affect biological activity and therapeutic potential .

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and disrupt signaling pathways like the ERK pathway . These interactions lead to the inhibition of cancer cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazoloquinolines

Uniqueness

Compared to similar compounds, 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its unique combination of a methoxyphenyl group and a cyano group, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including its mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C14H10N4O
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 303150-57-4
  • Density : 1.28 g/cm³ (predicted)
  • pKa : -1.59 (predicted)

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2). This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to significant antiproliferative effects on various cancer cell lines .

Anticancer Properties

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. A study highlighted the compound's ability to inhibit the phosphorylation of BAD protein in cell-based assays and its effectiveness in clonogenic cell survival assays at submicromolar concentrations . The compound demonstrated selective inhibition against a panel of oncogenic kinases, particularly Pim-1 and Flt-3, with a selectivity score indicating strong efficacy against these targets (S(50) = 0.14) .

Cellular Effects

The compound has displayed significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa, MCF7, HCT-116
  • Mechanism of Action : Induced apoptosis and cell cycle arrest.
  • Results : Compounds similar to 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited enhanced anticancer activity correlating with structural modifications around the pyrazolo core.

Table 1 summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceTarget KinaseIC50 (µM)Cellular EffectsNotes
Pim-1<0.5Inhibition of BAD phosphorylationHigh selectivity
CDK2<1Cell cycle arrestSignificant cytotoxicity
Flt-3<0.8Apoptosis inductionDual inhibitor profile

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Additionally, it has been noted that this compound does not significantly inhibit hERG channels at concentrations up to 30 µM, indicating a potentially improved safety profile compared to other kinase inhibitors like SGI-1776 .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives?

Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Route 1 : Reacting aminopyrazole precursors with β-ketonitriles or acrylonitriles in polar solvents (e.g., DMF, acetic acid) under reflux. Substituents on the aryl groups influence reaction efficiency and yield .
  • Route 2 : Using fused sodium acetate in acetic anhydride to facilitate Knoevenagel condensation, followed by cyclization (e.g., synthesis of 7-amino derivatives in yields of 62–70%) .

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) employed to characterize pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.8 ppm, aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., cyano carbons at ~117 ppm). Discrepancies in coupling constants may indicate regioisomerism .
  • IR : Confirms functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH stretches at 3,400–3,500 cm⁻¹) .
  • MS : Validates molecular weight (e.g., [M+H]⁺ peaks for C15H13N5O: 279.30) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, single-crystal studies confirmed coplanarity of non-H atoms in 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (r.m.s. deviation: 0.011 Å) .
  • 2D NMR (COSY, NOESY) : Differentiates between positional isomers (e.g., para vs. ortho methoxyphenyl substituents) .
  • Computational Validation : DFT calculations predict NMR shifts and optimize geometries to match experimental data .

Q. How can computational methods complement experimental data in studying the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV for cyano-substituted derivatives) to assess reactivity .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., kinase inhibitors) by modeling interactions with active sites .
  • MD Simulations : Evaluates stability in solvent environments (e.g., DMSO/water mixtures) to guide solubility optimization .

Q. What are the challenges in optimizing reaction conditions to minimize byproducts in pyrazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:

  • Byproduct Sources : Competing pathways (e.g., azo vs. non-azo coupling in aminopyrazole precursors) .
  • Mitigation Strategies :
    • Temperature Control : Lowering reaction temperatures reduces decomposition (e.g., <100°C for acid-sensitive intermediates) .
    • Catalyst Screening : Pd/C or Pt/C catalysts improve selectivity in hydrogenation steps (e.g., 99% yield in H2-mediated reductions) .
    • Purification : Gradient column chromatography isolates regioisomers (e.g., ethyl acetate/hexane, Rf = 0.3–0.5) .

Q. How does substituent variation (e.g., methoxy vs. chloro groups) influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., kinases), improving IC50 values by 2–5 fold .
  • Electron-Donating Groups (e.g., OMe) : Increase solubility but may reduce membrane permeability. For example, 4-methoxyphenyl derivatives show 20% higher aqueous solubility than chloro analogs .
  • Structure-Activity Relationship (SAR) : Quantitative SAR (QSAR) models correlate logP values (e.g., 2.1–3.5) with cytotoxicity in cancer cell lines .

Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points for 7-amino-3-(2'-chlorophenylazo) derivatives (266–268°C vs. 263–265°C in similar compounds) .
Resolution : Crystallographic purity and solvent traces (e.g., ethanol vs. DMF recrystallization) account for variations. Elemental analysis (C, H, N) confirms stoichiometric consistency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.